molecular formula C6H8N2O4S B12283638 1-Methyl-5-(methylsulfonyl)-1H-pyrazole-3-carboxylic acid

1-Methyl-5-(methylsulfonyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B12283638
M. Wt: 204.21 g/mol
InChI Key: AEMYVNNPAZXPAH-UHFFFAOYSA-N
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Description

1-Methyl-5-(methylsulfonyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a methyl group, a methylsulfonyl group, and a carboxylic acid group

Preparation Methods

The synthesis of 1-Methyl-5-(methylsulfonyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of appropriate pyrazole derivatives with methylsulfonyl chloride under basic conditions, followed by carboxylation reactions to introduce the carboxylic acid group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-Methyl-5-(methylsulfonyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-5-(methylsulfonyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(methylsulfonyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-Methyl-5-(methylsulfonyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

    1-Methyl-3-(methylsulfonyl)-1H-pyrazole-5-carboxylic acid: Differing in the position of the carboxylic acid group.

    1-Methyl-5-(methylsulfonyl)-1H-pyrazole-4-carboxylic acid: Differing in the position of the carboxylic acid group.

    1-Methyl-5-(methylsulfonyl)-1H-pyrazole-3-carboxamide: Differing in the functional group attached to the pyrazole ring. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

Molecular Formula

C6H8N2O4S

Molecular Weight

204.21 g/mol

IUPAC Name

1-methyl-5-methylsulfonylpyrazole-3-carboxylic acid

InChI

InChI=1S/C6H8N2O4S/c1-8-5(13(2,11)12)3-4(7-8)6(9)10/h3H,1-2H3,(H,9,10)

InChI Key

AEMYVNNPAZXPAH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)S(=O)(=O)C

Origin of Product

United States

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